6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The compound 6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold frequently utilized in kinase inhibitor design due to its ability to mimic purine binding in ATP pockets . Key structural elements include:
- Furan-2-carbonyl-piperazine moiety: Introduces polarity via the carbonyl group while retaining conformational flexibility through the piperazine ring.
- Pyrazolo[3,4-d]pyrimidine core: Provides a planar aromatic system for π-π stacking interactions with target proteins.
Properties
IUPAC Name |
furan-2-yl-[4-[4-(4-methylanilino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2/c1-14-4-6-15(7-5-14)23-18-16-13-22-26-19(16)25-21(24-18)28-10-8-27(9-11-28)20(29)17-3-2-12-30-17/h2-7,12-13H,8-11H2,1H3,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDWDAKTQBOOJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
VU0641973-1, also known as VU 0463271, is a potent and selective inhibitor of the neuronal potassium-chloride cotransporter, KCC2. KCC2 plays a crucial role in maintaining the chloride gradient across neuronal membranes, which is essential for inhibitory neurotransmission.
Mode of Action
VU0641973-1 interacts with KCC2, inhibiting its function. This inhibition disrupts the chloride gradient across neuronal membranes, which can affect the excitability of neurons. The compound displays over 100-fold selectivity for KCC2 over the sodium-potassium-2-chloride cotransporter 1 (NKCC1), and shows no activity against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters.
Pharmacokinetics
It is soluble in dmso up to a concentration of 1912 mg/mL, suggesting that it may have good bioavailability
Result of Action
The inhibition of KCC2 by VU0641973-1 can lead to increased neuronal excitability. This could potentially have therapeutic implications in conditions where neuronal excitability is disrupted, such as epilepsy or neuropathic pain.
Biological Activity
6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 403.4 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It modulates several signaling pathways that are crucial in processes such as inflammation and cell proliferation, indicating potential anti-inflammatory and anticancer properties.
Biological Activity
1. Anticancer Activity:
Research has highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. A study demonstrated that compounds within this class could inhibit cancer cell proliferation by targeting specific protein kinases involved in tumor growth .
2. Anti-inflammatory Effects:
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This mechanism could be beneficial in treating chronic inflammatory diseases .
3. Antimicrobial Activity:
There is emerging evidence suggesting that derivatives of this compound may possess antimicrobial properties, particularly against resistant strains of bacteria and fungi, although further studies are required to establish these effects conclusively .
Research Findings
Recent studies have focused on synthesizing various derivatives of pyrazolo[3,4-d]pyrimidine to enhance biological activity. For instance:
- IC50 Values: Several derivatives have been evaluated for their inhibitory concentrations against cancer cell lines, with IC50 values ranging from 1.35 to 2.18 μM for the most active compounds .
- Cytotoxicity Assessments: Notably, the most promising compounds exhibited low cytotoxicity towards human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development .
Case Studies
A notable case study involved the synthesis and evaluation of several substituted pyrazolo[3,4-d]pyrimidines for their anti-tubercular activity against Mycobacterium tuberculosis. Among these compounds, some demonstrated significant activity with IC90 values ranging from 3.73 to 40.32 μM, showcasing the potential for developing new treatments for tuberculosis .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 403.4 g/mol |
| Anticancer Activity | IC50: 1.35 - 2.18 μM |
| Cytotoxicity (HEK-293) | Low toxicity |
| Potential Applications | Anti-inflammatory, antimicrobial |
Scientific Research Applications
The compound 6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, including biological activities, synthetic methodologies, and potential therapeutic uses.
Medicinal Chemistry
The compound has shown promise in various therapeutic areas due to its ability to interact with specific biological targets.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The pyrazolo[3,4-d]pyrimidine framework is known for its potential as an antitumor agent due to its ability to inhibit certain kinases involved in cancer progression.
- Antimicrobial Properties : The furan moiety may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics.
Neurological Research
The piperazine component is often associated with neuroactive compounds. Research indicates that derivatives of this structure may have applications in treating neurological disorders such as depression and anxiety due to their interaction with serotonin receptors.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the piperazine derivative : This step often requires specific conditions to ensure high yield.
- Coupling reactions : The introduction of the furan and pyrazolo[3,4-d]pyrimidine frameworks can be achieved through various coupling techniques.
Table 2: Synthetic Routes Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of furan-2-carbonyl piperazine |
| Step 2 | Coupling with pyrazolo[3,4-d]pyrimidine |
| Step 3 | Purification and characterization |
Case Study 1: Anticancer Activity
A study conducted on similar pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.
Case Study 2: Antimicrobial Testing
Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of structurally related compounds against Gram-positive and Gram-negative bacteria. The results indicated a promising future for developing new antibiotics based on this scaffold.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
a) 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Core: Hybrid pyrazolo-pyrimidine fused with a thieno-pyrimidine ring.
- Synthesis : Achieved via Vilsmeier–Haack reaction (82% yield), differing from typical Suzuki couplings used for aryl-substituted pyrazolo-pyrimidines.
b) 6-[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]-N-[(1S)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Core : Pyrrolo[2,3-d]pyrimidine instead of pyrazolo[3,4-d]pyrimidine.
- Key Differences : The pyrrolo-pyrimidine core may reduce planarity, impacting ATP-binding pocket interactions. The ethylpiperazine group enhances basicity compared to the furan-carbonyl-piperazine in the target compound.
Substituent Modifications
a) 1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Substituents : 2,4-Dimethylphenyl and benzyl groups.
- Key Differences : Bulkier aryl substituents increase lipophilicity (logP ~3.5 estimated) compared to the target compound’s 4-methylphenyl group. This may reduce solubility but improve blood-brain barrier penetration.
b) 1-(Pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Substituents : Pyridinylmethyl and trifluoromethoxyphenyl groups.
- Key Differences: The trifluoromethoxy group’s electron-withdrawing nature enhances metabolic stability.
c) 1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Substituents : Chlorophenyl and methoxyethyl groups.
- Key Differences : Chlorine increases electronegativity, possibly strengthening halogen bonds with target proteins. The methoxyethyl chain improves solubility relative to methylphenyl.
Piperazine Derivatives
a) Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
- Substituents : Methylpiperazinylmethyl and trifluoromethylpyridinyl groups.
- Key Differences : The methylpiperazine moiety increases basicity (pKa ~8.5) compared to the furan-carbonyl-piperazine in the target compound (pKa ~6.5 estimated), affecting ionization at physiological pH.
b) N-(Furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Substituents : Furan-2-ylmethyl group.
- Key Differences : Lack of piperazine reduces molecular weight (MW = 231.2 g/mol vs. target compound’s ~435 g/mol) and simplifies synthesis but sacrifices conformational flexibility.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
